3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide
Overview
Description
3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted benzene ring, an isoquinoline moiety, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Attachment of the Oxoethoxy Group: This step involves the reaction of the isoquinoline derivative with an appropriate oxoethoxy reagent under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride.
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with sulfonamide reagents under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The isoquinoline moiety may interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-oxo-2-phenylethyl)benzenesulfonamide
- 3-chloro-4-(2-oxo-2-phenylethoxy)benzenesulfonamide
- N-(2-oxo-2-phenylethyl)-4-chlorobenzenesulfonamide
Uniqueness
3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-14(2)22-28(25,26)17-7-8-19(18(21)11-17)27-13-20(24)23-10-9-15-5-3-4-6-16(15)12-23/h3-8,11,14,22H,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMVJPMJDISEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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